tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate
Description
tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a benzyl group at position 1 and methyl groups at positions 2, 4, and 3. The tert-butyl carbamate (Boc) group at position 3 serves as a protective moiety for amines, a common strategy in synthetic organic chemistry to enhance stability and control reactivity during multi-step syntheses . This compound is listed in CymitQuimica’s tertiary amine catalog but is currently discontinued, suggesting challenges in synthesis, commercial demand, or stability under standard conditions .
However, its discontinued status limits accessible data on its specific applications or biological activity.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)18(15(14)2)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
XQHWJVYZQCZBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1C)NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Benzyl and Trimethyl Groups: The benzyl and trimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Challenges : The discontinuation of the target compound may correlate with difficulties in introducing multiple methyl groups regioselectively or maintaining Boc-group stability under reaction conditions .
- Biological Data: No direct activity data are available for the target compound. In contrast, bicyclic carbamates (e.g., ) have demonstrated promise in preclinical studies for kinase inhibition .
Biological Activity
tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structure, characterized by a tert-butyl group attached to a piperidine ring with additional benzyl and trimethyl substitutions, makes it a subject of interest in biological research and medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₁₈H₂₅N₂O₂
- Molecular Weight : 303.40 g/mol
- CAS Number : 454713-13-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It modulates their activity through binding to active sites, influencing various biochemical pathways including:
- Signal Transduction : It may play a role in cellular signaling by modulating receptor activity.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of carbamate compounds exhibit notable antibacterial properties. A study evaluated the antibacterial activity of related compounds against various strains including E. coli, M. luteus, and B. cereus. The findings suggested that certain derivatives showed significant activity against these bacteria, indicating potential for therapeutic applications in treating bacterial infections .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | E. coli | High |
| Compound B | M. luteus | Moderate |
| Compound C | B. cereus | High |
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed using the Artemia salina bioassay. Results indicated low toxicity levels compared to control agents, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
When compared to other carbamate derivatives, this compound exhibits unique steric and electronic properties due to its specific substitution pattern on the piperidine ring.
| Compound Name | Biological Activity |
|---|---|
| tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | Moderate antibacterial |
| tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate | Low antibacterial |
| tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | High antibacterial |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Properties : A series of experiments demonstrated that modifications in the piperidine structure can enhance antibacterial efficacy against resistant strains.
- Enzyme Interaction Studies : Research focused on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain metabolic enzymes, providing insights into its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
